![molecular formula C13H10FN3O3 B1679448 氟马西尼酸 CAS No. 84378-44-9](/img/structure/B1679448.png)
氟马西尼酸
描述
Flumazenil is an imidazobenzodiazepine derivative and a potent benzodiazepine receptor antagonist . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepine on the central nervous system .
Synthesis Analysis
Flumazenil was synthesized and purified using a single solid-phase cartridge . The animal biodistribution showed high uptake in the brain specifically in the cortex region .
Molecular Structure Analysis
Flumazenil has an imidazobenzodiazepine structure . Its molecular formula is C15H14FN3O3 . The average mass is 303.288 Da and the monoisotopic mass is 303.101929 Da .
Chemical Reactions Analysis
Studies have shown that 50% of the flumazenil was biotransformed by the rat liver homogenate in 60 min . One metabolite (M1) was a methyl transesterification product of flumazenil . In the rat liver microsomal system, two metabolites were identified (M2 and M3), as their carboxylic acid and hydroxylated ethyl ester forms between 10 and 120 min, respectively .
Physical And Chemical Properties Analysis
Flumazenil is a white to off-white crystalline compound . It has a density of 1.4±0.1 g/cm3 . The boiling point is 528.0±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C .
科学研究应用
Neuroimaging
Flumazenil has been used in neuroimaging studies . It antagonizes the benzodiazepine-binding site of the γ-aminobutyric acid (GABA)/benzodiazepine receptor (BZR) complex in the central nervous system (CNS) . The investigation of flumazenil metabolites using liquid chromatography (LC)-tandem mass spectrometry provides a complete understanding of the in vivo metabolism of flumazenil and accelerates radiopharmaceutical inspection and registration .
Anesthesia
Flumazenil has been used to modulate emergence from isoflurane anesthesia . It has been shown to hasten emergence and reduce postanesthesia sleep disturbances . This highlights the complex role GABA A Rs play in mediating consciousness and provides mechanistic links between emergence from anesthesia and arousal .
Anxiety Disorders
Studies of the neurobiological causes of anxiety disorders have suggested that the γ-aminobutyric acid (GABA) system increases synaptic concentrations and enhances the affinity of GABA A (type A) receptors for benzodiazepine ligands . Flumazenil antagonizes the benzodiazepine-binding site of the GABA/benzodiazepine receptor (BZR) complex in the central nervous system (CNS) .
Hepatic Metabolism
Flumazenil and its metabolites have been studied in the hepatic matrix . The study showed that 50% of the flumazenil was biotransformed by the rat liver homogenate in 60 min .
Radiopharmaceutical Inspection and Registration
The investigation of flumazenil metabolites using liquid chromatography (LC)-tandem mass spectrometry provides a complete understanding of the in vivo metabolism of flumazenil and accelerates radiopharmaceutical inspection and registration .
Sleep Disorders
Flumazenil has been shown to reduce postanesthesia sleep disturbances . This suggests that it could potentially be used in the treatment of certain sleep disorders .
作用机制
Target of Action
Flumazenil, an imidazobenzodiazepine derivative, is a potent benzodiazepine receptor antagonist . Its primary target is the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . GABA (gamma-aminobutyric acid) is the most important inhibitory neurotransmitter in the central nervous system .
Mode of Action
Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This competitive inhibition results in the reversal of the effects of benzodiazepines on the central nervous system . It’s worth noting that flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .
Biochemical Pathways
The primary biochemical pathway affected by flumazenil is the GABAergic system . By binding to the extracellular surface of GABA A receptors and competitively displacing benzodiazepine molecules, flumazenil prevents further benzodiazepine binding . This results in the reversal of the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .
Pharmacokinetics
Flumazenil is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration . In the human liver, microsomal carboxylesterase isozymes play an important role in the detoxification and metabolism of flumazenil, biotransforming it into two metabolites: flumazenil acid and N-demethylated flumazenil .
Result of Action
The molecular and cellular effects of flumazenil’s action primarily involve the antagonism of the CNS effects produced by benzodiazepines .
Action Environment
The action, efficacy, and stability of flumazenil can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proconvulsant substances like tricyclic antidepressants, can affect the therapeutic use of flumazenil . Additionally, the possibility of precipitating acute withdrawal in individuals with pharmacodynamic tolerance to benzodiazepine receptor agonists is a significant concern regarding the clinical use of flumazenil .
安全和危害
未来方向
Flumazenil is used to reverse the effects of a benzodiazepine sedative such as Valium, Versed, Xanax, Tranxene, and others . It is used to help you wake up after a surgery or medical procedure in which a benzodiazepine was used as a sedative . It is also used to treat benzodiazepine overdose in adults .
属性
IUPAC Name |
8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXVWJBSJCRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233357 | |
Record name | Ro 15-3890 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flumazenil acid | |
CAS RN |
84378-44-9 | |
Record name | Ro 15-3890 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 15-3890 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMAZENIL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。